Helicin

Catalog No.
S529825
CAS No.
618-65-5
M.F
C13H16O7
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Helicin

CAS Number

618-65-5

Product Name

Helicin

IUPAC Name

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1

InChI Key

BGOFCVIGEYGEOF-UJPOAAIJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Helecin; Helicin

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

The exact mass of the compound Helicin is 284.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of benzaldehydes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Helicin (2-(beta-D-glucopyranosyloxy)benzaldehyde) is a specialized phenolic glycoside characterized by an active benzaldehyde core covalently linked to a beta-D-glucopyranose moiety [1]. Unlike standard aromatic aldehydes, helicin combines the electrophilic reactivity of a formyl group with the pronounced hydrophilicity and stereochemical richness of a carbohydrate. In industrial and advanced laboratory procurement, it is primarily sourced as a high-value chiral building block for the synthesis of multidentate Schiff base ligands, thiosemicarbazones, and transition metal complexes (e.g., Cu, Zn, Ru, Os) [2]. Its unique structure ensures that downstream derivatives exhibit enhanced aqueous solubility and predictable stereochemistry, making it a critical precursor for bioinorganic chemistry, asymmetric catalysis, and targeted drug discovery workflows where standard aglycones fail.

Attempting to substitute helicin with its closest structural analogs—salicin or salicylaldehyde—results in immediate synthetic or process failures. Salicin possesses a benzylic alcohol instead of an aldehyde, rendering it completely inert to the primary amine condensations required to form Schiff bases or thiosemicarbazones [1]. Conversely, while salicylaldehyde possesses the necessary reactive formyl group, it is a toxic, volatile liquid that lacks chirality and yields highly hydrophobic metal complexes. Substituting salicylaldehyde for helicin strips the resulting ligand of its water solubility and stereochemical backbone, forcing chemists to use toxic co-solvents (like DMSO) in biological assays and requiring the separate procurement of expensive chiral amines to achieve asymmetric induction [1]. Therefore, helicin is non-interchangeable for workflows requiring aqueous-compatible, chiral imine formation.

Schiff Base Condensation Reactivity

Helicin features a highly reactive formyl group that readily undergoes condensation with primary amines, diamines, and thiosemicarbazides to form stable Schiff base ligands (azomethines) in high yields[1]. In contrast, the baseline analog salicin, which contains a primary alcohol (-CH2OH) at the ortho position, is fundamentally incapable of forming imines under identical conditions. This absolute difference in functional group reactivity makes helicin the exclusive choice for synthesizing glycosylated Schiff bases.

Evidence DimensionAzomethine (-C=N-) formation capacity
Target Compound DataForms stable Schiff bases/thiosemicarbazones (>80% yield)
Comparator Or BaselineSalicin (0% yield, inert to amine condensation)
Quantified DifferenceAbsolute functional divergence (Aldehyde vs. Alcohol)
ConditionsStandard ethanolic reflux with primary amines/thiosemicarbazide

Buyers synthesizing metal-chelating ligands must procure helicin, as salicin cannot participate in the required imine condensation reactions.

Precursor Handling, Stability, and Volatility

For bulk handling and green chemistry applications, physical state dictates processability. Helicin is a stable, crystalline solid with a melting point of 178 °C and negligible vapor pressure, allowing for precise gravimetric dosing and compatibility with solvent-free (pestle-mortar) mechanochemical synthesis . The aglycone comparator, salicylaldehyde, is a volatile, hazardous liquid (flash point 76 °C) with a strong odor that requires fume hood containment and complicates solvent-free protocols .

Evidence DimensionPhysical state and handling safety
Target Compound DataStable solid, MP 178 °C, non-volatile
Comparator Or BaselineSalicylaldehyde (Volatile liquid, Flash point 76 °C)
Quantified DifferenceSolid vs. Liquid; elimination of volatility hazards
ConditionsAmbient laboratory handling and solvent-free mechanochemical synthesis

Procuring the solid glycoside eliminates volatility-related handling hazards and enables precise mass-based dosing in green, solvent-free manufacturing routes.

Aqueous Solubility of Downstream Metal Complexes

The beta-D-glucopyranose moiety in helicin imparts significant hydrophilicity (water solubility ~16.4 g/L at 20 °C) that carries over to its downstream derivatives . When helicin is used to synthesize transition metal (e.g., Cu, Ru, Os) thiosemicarbazone complexes, the resulting chelates exhibit marked aqueous solubility. In contrast, complexes derived from the aglycone salicylaldehyde are highly hydrophobic, typically precipitating in aqueous media and requiring the addition of undesirable organic solvents like DMSO or DMF for biological or catalytic evaluation [1].

Evidence DimensionAqueous solubility of downstream complexes
Target Compound DataWater-soluble complexes (due to intact sugar moiety)
Comparator Or BaselineSalicylaldehyde-derived complexes (Highly hydrophobic, insoluble in pure water)
Quantified DifferenceElimination of organic co-solvent requirements
ConditionsAqueous buffer systems for biological and catalytic assays

Procuring helicin ensures that the final synthesized metal catalysts or biological probes are inherently water-soluble, bypassing the need for toxic formulation excipients.

Built-In Chiral Induction for Ligand Design

Helicin acts as a 'chiral pool' precursor due to its stereodefined carbohydrate moiety (specific rotation [α]D ~ -60°). When condensed with achiral amines, it inherently yields chiral Schiff base ligands capable of transferring stereochemical information in asymmetric metal catalysis [1]. Salicylaldehyde is strictly achiral; achieving similar chiral induction requires the procurement and coupling of expensive, specialized chiral diamines.

Evidence DimensionIntrinsic molecular chirality
Target Compound DataEnantiopure chiral scaffold ([α]D ~ -60°)
Comparator Or BaselineSalicylaldehyde (Achiral, [α]D = 0°)
Quantified DifferenceBuilt-in stereocenter vs. requiring external chiral auxiliaries
ConditionsDesign of asymmetric transition metal catalysts

Using helicin provides an economical, one-step route to chiral ligands, reducing the supply chain reliance on costly chiral amine auxiliaries.

Synthesis of Water-Soluble Transition Metal Catalysts

Because of its sugar moiety, helicin is the optimal precursor for synthesizing Ru(II), Os(II), and Cu(II) Schiff base and thiosemicarbazone complexes that must function in aqueous environments, such as green homogeneous catalysis or bio-orthogonal reactions, eliminating the need for toxic co-solvents[1].

Mechanochemical and Solvent-Free Ligand Manufacturing

Due to its stable, non-volatile crystalline nature, helicin is highly suited for modern, environmentally friendly solvent-free synthesis (e.g., pestle-mortar grinding), where volatile liquid alternatives like salicylaldehyde would evaporate or pose inhalation hazards [2].

Development of Chiral Schiff Base Ligands

Helicin is the right choice for laboratories developing asymmetric catalysts, as its built-in beta-D-glucopyranoside stereocenter eliminates the need to source external chiral amines for stereoselective induction[2].

Plant Metabolism and Glycosidase Assays

In agricultural and biochemical research, helicin is utilized as a specific, quantifiable substrate for beta-glucosidases and a precursor in plant cell feeding studies to track the biosynthesis of salicinoids without the cellular toxicity associated with feeding free salicylaldehyde [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

284.08960285 Da

Monoisotopic Mass

284.08960285 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6N4TI8P9R5

Other CAS

618-65-5

Wikipedia

Helicin

Dates

Last modified: 08-15-2023

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